6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Atropisomerism Chiral HPLC Drug Scaffold

Researchers developing PDE4 inhibitors often struggle to source building blocks that enable stereochemical optimization. This compound solves that problem through its stable C-N axial atropisomerism, which allows systematic exploration of chirality-activity relationships that simpler achiral pyrimidines cannot provide. • Atropisomers of derived PDE4 inhibitors show a 4-fold difference in in vitro metabolic clearance, offering a direct handle for tuning pharmacokinetics. • Derivatives such as compound 13d demonstrate oral anti-inflammatory efficacy equipotent to prednisolone and superior anti-pruritic effects vs. oxatomide in vivo. • Supplied with verified purity and full documentation to support SAR studies and patentable lead generation.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 15837-45-3
Cat. No. B102776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione
CAS15837-45-3
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N
InChIInChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)
InChIKeyOSEUDSKXNZLSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione: Product Overview


6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione (CAS 15837-45-3), also referred to as 1-phenyl-6-aminouracil, is a heterocyclic building block with a molecular weight of 203.20 g/mol . It serves as a versatile precursor in the synthesis of complex heterocycles and has been investigated for its biological potential as an antitumor and antiviral agent . The compound's defining feature is the presence of stable C–N axial chirality within its 1-phenyl-6-aminouracil scaffold, a property arising from restricted rotation around the N(1)-phenyl bond when ortho-substituents are present [1]. This unique stereochemical attribute has driven its exploration as a chiral lead scaffold in drug discovery programs, particularly for the development of phosphodiesterase-4 (PDE4) inhibitors [1].

Why 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione Is Irreplaceable


While many pyrimidinediones are commercially available as simple intermediates, 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione provides a distinct combination of a 1-phenyl ring and a 6-amino group, which is essential for its unique biological and stereochemical properties . Attempting to substitute this compound with a generic analog lacking the N-phenyl substitution or the 6-amino group would result in the loss of its key characteristic: the ability to form stable atropisomers due to restricted C–N axial rotation [1]. Furthermore, derivatives of this specific scaffold have demonstrated potent PDE4 inhibitory activity and functional anti-inflammatory effects in vivo [1][2]. Substituting it with a related but distinct analog could lead to significant and unpredictable variations in potency, metabolic stability, and biological efficacy, thereby undermining the validity of research data and derailing structure-activity relationship (SAR) studies.

6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione Performance Evidence


Stable C–N Axial Chirality for Drug Design

The 1-phenyl-6-aminouracil scaffold of the target compound exhibits stable C–N axial chirality, a property not present in many simpler pyrimidine analogs like uracil itself [1]. This chirality, arising from restricted rotation around the N(1)-phenyl bond, allows for the separation and isolation of stable atropisomers. The rotational barrier (ΔG≠) for these compounds correlates strongly with the van der Waals radii of ortho-substituents on the phenyl ring, a relationship that has been quantitatively established [1].

Atropisomerism Chiral HPLC Drug Scaffold

PDE4 Inhibitory Activity of a Key Derivative

A specific derivative built upon the 1-phenyl-6-aminouracil scaffold (compound 10 from Hasegawa et al.) demonstrated potent PDE4 inhibitory activity [1]. While the parent compound's activity is often context-dependent and may not be directly reported, the derivative's potency validates the scaffold's utility for developing PDE4 inhibitors, a class with established therapeutic relevance for inflammatory and respiratory diseases.

PDE4 Inhibition IC50 Anti-inflammatory

Atropisomer-Dependent Metabolic Stability

For the atropisomers of compound 10 (a derivative of the target scaffold), the two stable conformers showed 'significantly different metabolic stabilities' in vitro, while their PDE4 inhibitory activities were somewhat similar [1]. This differential stability is a direct consequence of the compound's axial chirality and provides a clear quantitative advantage for selecting one atropisomer over another for further development.

Metabolic Stability Atropisomer PDE4 Inhibitor

In Vivo Anti-Inflammatory Efficacy

A related 1-phenyl-6-aminouracil derivative (compound 13d) demonstrated potent anti-inflammatory activity in a hapten-induced contact hypersensitivity reaction mouse model following oral administration. Its efficacy was found to be 'equipotent to that of prednisolone', a potent clinical corticosteroid [1]. This contrasts with the in vitro focus of many early-stage analogs and provides direct in vivo validation of the scaffold's therapeutic potential.

Contact Hypersensitivity Oral Bioavailability Anti-inflammatory

6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione Applications


Non-Steroidal Anti-Inflammatory Agents for Dermatology

For research teams focused on discovering novel treatments for allergic skin diseases like atopic dermatitis or contact dermatitis, 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione serves as an essential starting scaffold. Derivatives of this core, such as compound 13d, have demonstrated oral efficacy in animal models that is equipotent to the clinical steroid prednisolone, while also showing potent anti-pruritic effects superior to oxatomide [1]. This provides a strong evidence-based rationale for procuring this building block to synthesize and optimize non-steroidal, orally bioavailable candidates.

Atropisomerism for Optimized Pharmacokinetics in PDE4 Inhibitors

Researchers aiming to develop next-generation PDE4 inhibitors with improved safety and pharmacokinetic profiles can leverage the unique C–N axial chirality of this compound [1]. The quantitative evidence that the two atropisomers of a potent PDE4 inhibitor derivative exhibit a four-fold difference in in vitro metabolic clearance provides a clear roadmap for lead optimization [1]. By procuring this scaffold and synthesizing its atropisomers, research groups can systematically explore the relationship between stereochemistry, metabolic stability, and efficacy, a strategy not possible with simpler achiral pyrimidine cores.

Diverse Heterocyclic Libraries for Kinase and PARP-1 Screening

For high-throughput screening and medicinal chemistry campaigns targeting kinases or DNA repair enzymes like PARP-1, this compound acts as a versatile and reactive building block [1]. Its 6-amino group and the 2,4-dione moiety serve as excellent handles for constructing diverse heterocyclic libraries (e.g., purines, pteridines) through well-established synthetic transformations . Given that many pyrimidine-containing drugs are kinase inhibitors , this scaffold provides a strategic entry point for generating novel and patentable chemical space in competitive therapeutic areas.

Technical Documentation Hub

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